2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core linked to a biphenyl group via an acetamide bridge. Its molecular formula is C₂₆H₂₃N₃OS (molecular weight: 425.5), as reported for a structurally similar compound (CAS 921106-10-7) . The 2-oxo-2-(propylamino)ethyl substituent on the thieno-pyrazole ring introduces hydrogen-bonding capabilities and modulates solubility.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-2-12-25-23(30)14-28-24(20-15-31-16-21(20)27-28)26-22(29)13-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYXXJSNDVDWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 872596-57-1)
N-(2-(2-Oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 1105247-28-6)
- Molecular Formula : C₂₁H₂₂N₄O₂S (MW: 394.5) .
- Key Differences : Replacement of the biphenyl group with a naphthamide reduces molecular weight and increases hydrophobicity. The absence of a sulfur heteroatom in the aromatic system may diminish electronic interactions.
Pyrazole and Thiazole Acetamide Derivatives
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Features : Dichlorophenyl and antipyrine (pyrazolone) moieties .
- Research Findings : The amide group forms N–H⋯O hydrogen bonds, creating R²²(10) dimeric motifs that influence crystal packing and solubility. Dihedral angles between aromatic rings (e.g., 48.45° and 56.33°) suggest conformational flexibility .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Properties: Thiazole ring replaces the thieno-pyrazole core. The dichlorophenyl group induces steric effects, with a dihedral angle of 61.8° relative to the thiazole ring .
Functional Group Impact on Properties
| Compound | Key Substituent | Molecular Weight | Hydrogen Bonding | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Biphenyl, propylaminoethyl | 425.5 | High (amide, NH) | ~3.5 |
| CAS 872596-57-1 | 3-Chlorophenyl, sulfone | 478.0 | Very High | ~2.8 |
| CAS 1105247-28-6 | Naphthamide | 394.5 | Moderate | ~4.2 |
| 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl) | Dichlorophenyl, pyrazolone | 403.3 | High (dimer) | ~3.0 |
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